molecular formula C10H15NO2 B8768545 1-Cyanomethyl-cyclohexanecarboxylic acid methyl ester

1-Cyanomethyl-cyclohexanecarboxylic acid methyl ester

Cat. No. B8768545
M. Wt: 181.23 g/mol
InChI Key: VIMXQPIUKVIGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07968585B2

Procedure details

Treat a −78° C. solution of methyl cyclohexane carboxylate (15.0 g, 0.105 mol) in THF (150 mL) with a 2M solution of lithium diisopropylamide in heptane/THF/ethylbenzene (63.3 mL, 0.126 mol) and stir at −78° C. for 20 minutes under N2. Treat the reaction with bromoacetonitrile (25.31 g, 0.211 mol) and stir at −78° C. for 15 minutes. Warm the reaction to room temperature and stir 4 hours. Acidify the reaction with 1 N HCl and then dilute the reaction with ethyl acetate and wash with water. Dry the organic layer (Na2SO4) and remove the solvent in vacuo to afford crude product. Purify with a 0 to 30% ethyl acetate in hexanes gradient on silica gel to afford 7.78 g (41%) of the titled product. Rf=0.32 (3/1 hexanes/ethyl acetate).
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane THF ethylbenzene
Quantity
63.3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
25.31 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
41%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([O:9][CH3:10])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:11]([N-:14]C(C)C)(C)[CH3:12].[Li+].CCCCCCC.C1COCC1.C(C1C=CC=CC=1)C.BrCC#N.Cl>C1COCC1.C(OCC)(=O)C>[CH3:10][O:9][C:7]([C:1]1([CH2:12][C:11]#[N:14])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:8] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
heptane THF ethylbenzene
Quantity
63.3 mL
Type
reactant
Smiles
CCCCCCC.C1CCOC1.C(C)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25.31 g
Type
reactant
Smiles
BrCC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir at −78° C. for 20 minutes under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Treat
STIRRING
Type
STIRRING
Details
stir at −78° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
Warm
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
STIRRING
Type
STIRRING
Details
stir 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
dilute
WASH
Type
WASH
Details
wash with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer (Na2SO4)
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
Purify with a 0 to 30% ethyl acetate in hexanes gradient on silica gel

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(=O)C1(CCCCC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.78 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.